molecular formula C16H11ClO3 B2675565 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 328019-68-7

3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B2675565
CAS No.: 328019-68-7
M. Wt: 286.71
InChI Key: WEDRCDZEHNPGMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The study by Manolov, Morgenstern, and Hegetschweiler (2012) explores the synthesis and crystal structure of a closely related compound, highlighting the significance of crystallography in understanding the molecular conformation and potential interactions of such chromen-4-one derivatives, which may inform further chemical and pharmacological research (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Properties and Reactivity

  • Research by Salari, Mosslemin, and Hassanabadi (2016) demonstrated the use of choline hydroxide as an efficient catalyst for the synthesis of trans-2,3-dihydrofuro[3,2-c]chromen-4-ones, showcasing the chemical reactivity of chromen-4-one derivatives in synthesizing complex molecules (Salari, Mosslemin, & Hassanabadi, 2016).

Application in Material Science and Sensor Technology

  • Joshi et al. (2016) explored the solvatochromic shift and estimation of dipole moment for a synthesized coumarin derivative, demonstrating its potential application as a sensor for the fluorogenic recognition of Fe3+ and Cu2+ ions in aqueous solutions. This highlights the utility of chromen-4-one derivatives in developing sensitive and selective sensors for environmental and analytical chemistry (Joshi, Kumari, Sarmah, Sakhuja, & Pant, 2016).

Antimicrobial Applications

  • The crystal structure and antimicrobial activity of a compound similar to 3-(2-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one was studied by Radwan et al. (2020), providing insights into the antimicrobial potential of such compounds. This research underscores the importance of structural analysis in identifying bioactive molecules (Radwan, El-Mawgoud, El-Mariah, El-Agrody, Amr, Al-Omar, & Ghabbour, 2020).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of certain enzymes, or modulation of specific biological pathways .

Safety and Hazards

This involves understanding the safety precautions needed when handling the compound, its toxicity, environmental impact, and first aid measures in case of exposure .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve efficacy, or addressing existing limitations .

Properties

IUPAC Name

3-(2-chlorophenyl)-7-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-9-15(11-4-2-3-5-13(11)17)16(19)12-7-6-10(18)8-14(12)20-9/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDRCDZEHNPGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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